Cas no 2029038-40-0 (3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one)

3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a methanesulfonyl-substituted piperidine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The sulfonyl group enhances stability and modulates electronic characteristics, while the fused ring system offers conformational rigidity, potentially improving binding affinity in target applications. Its well-defined stereochemistry and functional group compatibility allow for precise derivatization, supporting the development of bioactive molecules. The compound’s synthetic versatility and potential as a scaffold for drug discovery highlight its utility in medicinal chemistry research.
3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one structure
2029038-40-0 structure
Product name:3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
CAS No:2029038-40-0
MF:C10H18N2O3S
MW:246.326521396637
CID:6546840
PubChem ID:165873405

3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2029038-40-0
    • 3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
    • EN300-734016
    • 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
    • Inchi: 1S/C10H18N2O3S/c1-16(14,15)12-6-2-3-8(7-12)9-4-5-11-10(9)13/h8-9H,2-7H2,1H3,(H,11,13)
    • InChI Key: YKOJAINDDSECFE-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCCC(C1)C1C(NCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 246.10381361g/mol
  • Monoisotopic Mass: 246.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: -0.3

3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-734016-2.5g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
2.5g
$1791.0 2025-03-11
Enamine
EN300-734016-0.5g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
0.5g
$877.0 2025-03-11
Enamine
EN300-734016-1.0g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
1.0g
$914.0 2025-03-11
Enamine
EN300-734016-5.0g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
5.0g
$2650.0 2025-03-11
Enamine
EN300-734016-0.25g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
0.25g
$840.0 2025-03-11
Enamine
EN300-734016-10.0g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
10.0g
$3929.0 2025-03-11
Enamine
EN300-734016-0.1g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
0.1g
$804.0 2025-03-11
Enamine
EN300-734016-0.05g
3-(1-methanesulfonylpiperidin-3-yl)pyrrolidin-2-one
2029038-40-0 95.0%
0.05g
$768.0 2025-03-11

3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one Related Literature

Additional information on 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one

Research Brief on 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one (CAS: 2029038-40-0): Recent Advances and Applications

3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one (CAS: 2029038-40-0) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine and pyrrolidinone moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and central nervous system (CNS) targeting agents. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, positioning it as a valuable candidate for further drug development.

The compound's structural features, including the methanesulfonyl group and the piperidine ring, contribute to its ability to interact with specific biological targets. Research has demonstrated its efficacy in modulating key signaling pathways involved in inflammation, neurodegeneration, and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of certain protein kinases, which are critical in the regulation of cell proliferation and survival. The study reported that 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one exhibited nanomolar potency against these kinases, with minimal off-target effects.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential in addressing CNS disorders. A preclinical study conducted by a team at the University of Cambridge revealed that 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one could cross the blood-brain barrier (BBB) effectively, making it a viable candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized advanced in vitro and in vivo models to assess the compound's pharmacokinetics and pharmacodynamics, demonstrating its favorable safety profile and bioavailability.

The synthesis of 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one has also been a focal point of recent research. A 2024 publication in Organic Letters detailed an optimized synthetic route that improved yield and scalability while reducing the use of hazardous reagents. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact. The new synthetic approach employs catalytic asymmetric methods, ensuring high enantiomeric purity, which is crucial for pharmaceutical applications.

Despite these promising findings, challenges remain in the clinical translation of 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one. Current research is focused on elucidating its long-term safety and efficacy, as well as identifying potential drug-drug interactions. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development, with several patents filed in recent years to protect its intellectual property.

In conclusion, 3-(1-Methanesulfonylpiperidin-3-yl)pyrrolidin-2-one (CAS: 2029038-40-0) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties, coupled with recent advancements in synthesis and target engagement, underscore its potential as a therapeutic agent. Continued research and development will be essential to fully realize its clinical applications and address existing limitations.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd